3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide
Description
This compound features a benzo[e][1,4]diazepine-2,5-dione core, a seven-membered heterocyclic ring containing two nitrogen atoms and two ketone groups at positions 2 and 5. The diazepine moiety is substituted at position 3 with a propanamide chain linked to a 4-methylbenzo[d]thiazole group.
Properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-11-5-4-8-15-17(11)24-20(28-15)23-16(25)10-9-14-19(27)21-13-7-3-2-6-12(13)18(26)22-14/h2-8,14H,9-10H2,1H3,(H,21,27)(H,22,26)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPXVHCZNDVNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is a derivative of benzodiazepine and thiazole known for its diverse biological activities. This article reviews the current understanding of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 351.4 g/mol. Its structure includes a benzodiazepine core linked to a thiazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 351.4 g/mol |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
Anticancer Properties
Research indicates that benzodiazepine derivatives exhibit notable anticancer properties. In vitro studies have shown that compounds similar to the one can induce apoptosis in various cancer cell lines. For instance, studies involving gastric adenocarcinoma cells (MKN-45) demonstrated that synthesized benzodiazepine derivatives were more effective than standard chemotherapeutic agents like Paclitaxel in inducing cell toxicity .
Antimicrobial Activity
Compounds derived from benzodiazepines and thiazoles have been reported to possess significant antimicrobial properties. The thiazole component enhances the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Neuropharmacological Effects
Benzodiazepines are widely recognized for their anxiolytic and sedative effects. The specific compound under review may also exhibit similar neuropharmacological activities due to its structural characteristics. Preliminary studies suggest potential effects on GABAergic neurotransmission, which could lead to applications in treating anxiety and sleep disorders .
Case Studies and Research Findings
- Anticancer Efficacy : A study published in MDPI highlighted that certain benzodiazepine derivatives showed higher toxicity against cancer cells compared to traditional drugs. The mechanism appears to involve the disruption of cellular processes leading to apoptosis .
- Antimicrobial Testing : In another study focusing on antimicrobial activity, derivatives of thiazole and benzodiazepine were tested against various pathogens. The findings indicated significant inhibition zones against Gram-positive and Gram-negative bacteria .
- Neuropharmacological Assessment : A review discussed the potential of benzodiazepine derivatives as anxiolytics, emphasizing their role in modulating GABA receptors. This suggests that the compound might be beneficial in managing anxiety disorders .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds containing both benzodiazepine and thiazole structures exhibit significant anticonvulsant properties. For instance, thiazole derivatives have been shown to effectively reduce seizure activity in various models. A study demonstrated that certain thiazole-linked compounds had median effective doses significantly lower than standard anticonvulsants like ethosuximide . The incorporation of the thiazole moiety in the compound may enhance its anticonvulsant efficacy.
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly against various human cancer cell lines. Analogues of thiazole-bearing compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . For example, studies reported that certain thiazole derivatives exhibited remarkable effectiveness against liver cancer cell lines (HepG2) and colorectal cancer (HCT116), suggesting a possible application in cancer therapeutics.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Below is an analysis of key structural and functional differences:
Core Heterocyclic Systems
- Target Compound : The benzo[e][1,4]diazepine-2,5-dione core (N1, N4; O2, O5) introduces rigidity and hydrogen-bond acceptors critical for binding interactions.
- Compound 4g : Features a benzo[b][1,4]diazepine fused at the b position (vs. e in the target). The absence of ketones reduces electrophilicity but allows for substitution at positions 2 and 3.
- Compound 4h : Contains a benzo[b][1,4]oxazepine core, replacing one nitrogen with oxygen. This alters electronic properties and hydrogen-bonding capacity compared to diazepines.
Substituent Analysis
- Compounds 4g and 4h : Both include a coumarin-3-yl group (a fused benzopyrone) and a tetrazole ring. Coumarin introduces fluorescence and metal-chelating properties, while tetrazole adds acidity (pKa ~4.7) and zinc-binding capacity.
Functional Group Diversity
- Target Compound : The propanamide linker enables conformational flexibility and hydrogen-bond donation/acceptance via the amide group.
- Compounds 4g and 4h : Incorporate pyrazol-3-one and tetrazole moieties, which are more polar and may confer metabolic stability or ion-binding properties.
Data Table: Structural and Functional Comparison
Q & A
Basic Questions
Q. What are the standard synthetic routes for 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzodiazepine precursors and thiazole derivatives. For example:
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Step 1 : React 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol under reflux with glacial acetic acid as a catalyst (4-hour reflux, followed by solvent evaporation and filtration) .
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Step 2 : Couple the resulting intermediate with 4-methylbenzo[d]thiazol-2-amine via amide bond formation using carbodiimide-based coupling agents.
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Key Variables : Solvent choice (e.g., ethanol vs. DMF), reaction time, and catalyst loading (e.g., acetic acid) critically influence yield.
Reagent Solvent Catalyst Time Yield (%) Reference Substituted benzaldehyde Ethanol Glacial acetic acid 4h 60–75 Chloroacetyl chloride DCM Triethylamine 12h 82
Q. Which spectroscopic and analytical techniques are used for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.6 ppm) and carbon skeletons .
- Elemental Analysis : Validates purity (>95% C, H, N content) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., bacterial vs. mammalian) or incubation times.
- Compound Purity : Impurities >5% (e.g., residual solvents) may skew results; validate via HPLC .
- Concentration Ranges : Use dose-response curves (e.g., IC₅₀ values) to compare potency across studies .
Q. What computational strategies predict the environmental fate of this compound?
- Methodological Answer :
- Physicochemical Modeling : Estimate logP (octanol-water partition coefficient) to assess bioaccumulation potential .
- Degradation Pathways : Use density functional theory (DFT) to simulate hydrolysis or photolysis under environmental conditions .
Q. How to design SAR (Structure-Activity Relationship) studies for benzodiazepine-thiazole hybrids?
- Methodological Answer :
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Core Modifications : Vary substituents on the benzodiazepine (e.g., electron-withdrawing groups) and thiazole (e.g., methyl vs. halogen) .
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Biological Testing : Screen against target enzymes (e.g., GABA receptors) using fluorescence polarization assays .
- Data Interpretation : Correlate substituent electronic effects (Hammett constants) with activity trends .
Substituent (R) logP IC₅₀ (μM) Activity Trend -OCH₃ 2.1 12.3 Moderate -Cl 2.8 6.7 High -NO₂ 1.9 23.1 Low
Q. What experimental designs mitigate variability in ecotoxicological assessments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
